REACTION_CXSMILES
|
C([O-])=O.[Na+].Cl[C:6]1[C:11]([N+:12]([O-])=O)=[CH:10][C:9]([C:15]([F:18])([F:17])[F:16])=[CH:8][C:7]=1[N+:19]([O-])=O.C([O-])(=O)C.[Na+].NC1C(N)=C(C(F)(F)F)C=CC=1>C(O)(=O)C.[Pd]>[NH2:19][C:7]1[CH:8]=[C:9]([C:15]([F:16])([F:17])[F:18])[CH:10]=[C:11]([NH2:12])[CH:6]=1 |f:0.1,3.4|
|
Name
|
|
Quantity
|
12.24 g
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
5.41 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Name
|
|
Quantity
|
1.64 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C=CC1)C(F)(F)F)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
the resultant exotherm, which lasted about an hour
|
Type
|
TEMPERATURE
|
Details
|
by cooling
|
Type
|
TEMPERATURE
|
Details
|
external heating
|
Type
|
TEMPERATURE
|
Details
|
to maintain the temperature at about 40° C
|
Type
|
CUSTOM
|
Details
|
at the end of one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C=C(C1)N)C(F)(F)F
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |